

An In-Depth Technical Guide to Lactitol: From Molecular Structure to Therapeutic Applications

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Compound of Interest

Compound Name: *Lactitol*

Cat. No.: *B1674232*

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Introduction

Lactitol, a disaccharide sugar alcohol, has emerged as a significant molecule in the pharmaceutical and food industries.[1] Initially recognized for its properties as a sugar substitute, its therapeutic potential as an osmotic laxative and a prebiotic agent has garnered substantial scientific interest. This technical guide provides a comprehensive overview of **Lactitol**, detailing its chemical and physical properties, molecular structure, mechanisms of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies.

Core Data

Chemical and Molecular Identity

Lactitol, systematically named 4-O- α -D-Galactopyranosyl-D-glucitol, is derived from the hydrogenation of lactose.[1] This structural modification of reducing the glucose moiety to a sugar alcohol, sorbitol, is fundamental to its physiological effects.[2] It exists in anhydrous, monohydrate, and dihydrate crystalline forms.[1][3]

Table 1: Chemical Identifiers of **Lactitol** and its Hydrates

Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Anhydrous	585-86-4	C ₁₂ H ₂₄ O ₁₁	344.31
Monohydrate	81025-04-9	C ₁₂ H ₂₆ O ₁₂	362.33
Dihydrate	81025-03-8	C ₁₂ H ₂₈ O ₁₃	380.34
Trihydrate	-	C ₁₂ H ₃₀ O ₁₄	398.36

Molecular Structure:

Lactitol consists of a galactose unit linked to a sorbitol (glucitol) unit via an α -glycosidic bond. The galactopyranosyl ring typically adopts a chair conformation.

- SMILES: OC[C@H]1O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--[C@H]1O
- InChI: InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

Physicochemical Properties

Lactitol is a white, odorless, crystalline powder with a sweet taste, approximately 30-40% of the sweetness of sucrose. It is highly soluble in water and exhibits good stability under humid conditions and at high temperatures, not participating in the Maillard reaction.

Table 2: Physicochemical Properties of **Lactitol**

Property	Value
Melting Point (Anhydrous)	146 °C
Melting Point (Monohydrate)	94-97 °C
Melting Point (Dihydrate)	70-80 °C
Solubility in Water	Very soluble; 57.2 g/100 g at 20 °C
Solubility in Ethanol	Slightly soluble
Specific Rotation $[\alpha]_D^{20}$	+13° to +15° (10% w/v aqueous solution)
pKa	12.84 ± 0.70 (Predicted)
LogP	-3.11

Mechanisms of Action

Lactitol exerts its primary therapeutic effects through two distinct but related mechanisms in the gastrointestinal tract.

Osmotic Laxative Effect

Lactitol is poorly absorbed in the small intestine. Upon reaching the colon, it creates a hyperosmotic environment, drawing water into the intestinal lumen. This increase in water content softens the stool and increases its volume, thereby stimulating peristalsis and facilitating bowel movements.



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Caption: Osmotic laxative mechanism of **Lactitol**.

Prebiotic Activity

In the colon, **Lactitol** is fermented by the gut microbiota. This fermentation process selectively stimulates the growth and activity of beneficial bacteria, particularly *Bifidobacterium* and *Lactobacillus* species. The metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria.



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Caption: Prebiotic activity of **Lactitol** in the colon.

Therapeutic Applications and Clinical Efficacy

Lactitol is primarily indicated for the treatment of constipation and hepatic encephalopathy.

Constipation

Numerous clinical trials have demonstrated the efficacy of **Lactitol** in improving stool frequency and consistency in patients with chronic constipation. A systematic review and meta-analysis of eleven studies involving 663 patients showed that **Lactitol** supplementation significantly increased weekly stool frequency.

Table 3: Comparative Efficacy of **Lactitol** vs. Lactulose for Chronic Constipation

Outcome	Lactitol	Lactulose	p-value	Reference
Patient Acceptance	73.2%	26.8%	-	
Adverse Events	31.20%	62.10%	0.0019	
Physician-Judged Efficacy	61.91%	47.83%	-	
Bowel Evacuations/week	9.30 ± 1.09	7.20 ± 0.68	>0.05	

Hepatic Encephalopathy

The mechanism of **Lactitol** in hepatic encephalopathy is linked to its prebiotic activity. The reduction in colonic pH promotes the conversion of ammonia (NH₃) to the less absorbable ammonium ion (NH₄⁺), thereby reducing blood ammonia levels. Clinical studies have shown **Lactitol** to be at least as effective as lactulose in treating chronic hepatic encephalopathy, with some studies suggesting better tolerability. A meta-analysis of five studies indicated no statistical difference in the therapeutic effects of **lactitol** and lactulose, but a lower frequency of flatulence with **lactitol**.

Prebiotic Effects: Quantitative Data

The prebiotic effect of **Lactitol** has been quantified in several human studies, demonstrating its ability to modulate the gut microbiota composition and increase SCFA production.

Table 4: Effect of **Lactitol** on Gut Microbiota and Short-Chain Fatty Acids

Parameter	Change with Lactitol	Study Population	Reference
Bifidobacterium count	Significant increase	Healthy adults	
Bifidobacterium DNA copies	Increased from 2.74×10^9 to 1.39×10^{10} copies/ μ L ($p=0.01$)	Constipated patients	
Lactobacillus count	Significant increase	Patients with chronic viral hepatitis	
Fecal pH	Significant decrease ($p=0.02$)	Healthy adults	
Propionic acid concentration	Significant increase ($p=0.001$)	Healthy adults	
Butyric acid concentration	Significant increase ($p=0.001$)	Healthy adults	
Total SCFA concentration	Significant increase	Loperamide-induced constipated rats	

Experimental Protocols

Determination of Lactitol in Food Samples by HPLC

This protocol outlines a general method for the quantitative analysis of **Lactitol** in food matrices using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Objective: To quantify the concentration of **Lactitol** in a food sample.

Materials:

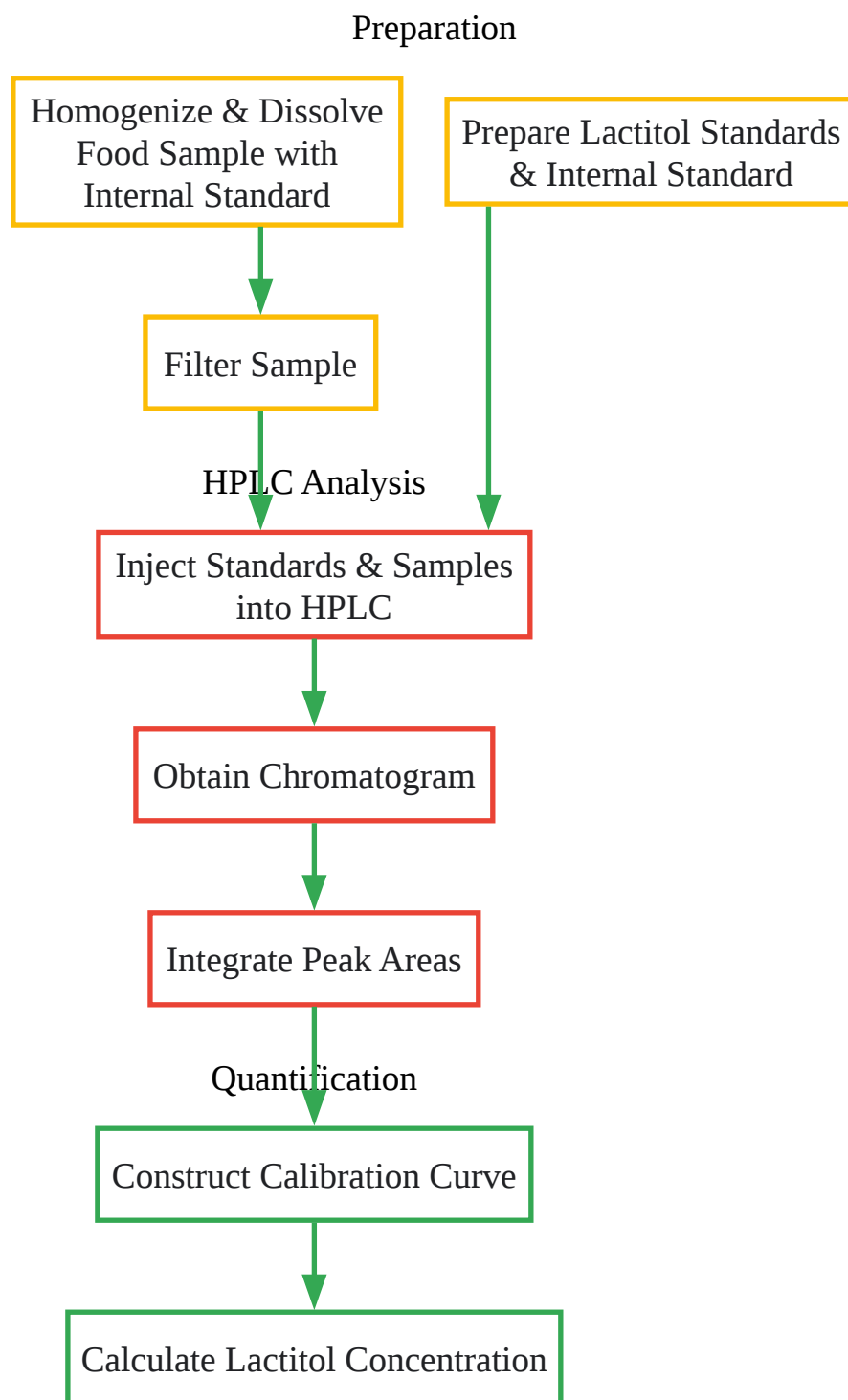
- HPLC system with a refractive index detector
- Carbohydrate analysis column (e.g., amino-functionalized)
- Acetonitrile (HPLC grade)

- Ultrapure water
- **Lactitol** standard
- Arabinose (internal standard)
- Volumetric flasks, pipettes, syringes, and 0.45 µm filters

Procedure:

- Standard Preparation:
 - Accurately weigh a known amount of **Lactitol** standard and dissolve it in a known volume of ultrapure water to prepare a stock solution.
 - Prepare a series of calibration standards by diluting the stock solution to different concentrations.
 - Prepare an internal standard solution of arabinose in ultrapure water.
- Sample Preparation:
 - Homogenize the food sample.
 - Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of the arabinose internal standard solution.
 - Dilute the sample solution as necessary.
 - Filter the final solution through a 0.45 µm filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 90 °C

- Injection Volume: 20 μ L
- Detector: Refractive Index (RI)
- Analysis:
 - Inject the calibration standards, followed by the sample solutions.
 - Identify the **Lactitol** and arabinose peaks based on their retention times.
 - Construct a calibration curve by plotting the ratio of the peak area of **Lactitol** to the peak area of the internal standard against the concentration of the **Lactitol** standards.
 - Calculate the concentration of **Lactitol** in the sample using the calibration curve.



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Caption: Experimental workflow for HPLC analysis of **Lactitol**.

In Vitro Fermentation of Lactitol by Human Fecal Microbiota

This protocol describes a general method for assessing the prebiotic potential of **Lactitol** through in vitro fermentation using a human fecal inoculum.

Objective: To evaluate the effect of **Lactitol** on the composition and metabolic activity of the gut microbiota.

Materials:

- Anaerobic chamber or workstation
- pH-controlled batch culture fermenters
- Fresh human fecal samples from healthy donors
- Basal fermentation medium (containing peptone water, yeast extract, salts, etc.)
- **Lactitol**
- Materials for bacterial enumeration (e.g., culture media for selective plating, reagents for FISH or qPCR)
- Materials for SCFA analysis (e.g., gas chromatograph)

Procedure:

- Fecal Inoculum Preparation:
 - Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
 - Inside an anaerobic chamber, homogenize the fecal sample in a buffer solution (e.g., phosphate-buffered saline) to create a fecal slurry.
- Fermentation:

- Prepare the basal fermentation medium and dispense it into the fermenter vessels.
- Add **Lactitol** to the test vessels at the desired concentration. A control vessel with no added carbohydrate should also be included.
- Inoculate each vessel with the fecal slurry.
- Maintain the fermentation under anaerobic conditions at 37 °C with controlled pH (e.g., 6.8).
- Sampling:
 - Collect samples from each fermenter at different time points (e.g., 0, 6, 12, 24 hours).
- Analysis:
 - Microbiota Composition: Enumerate specific bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium) using techniques like selective plating, Fluorescence In Situ Hybridization (FISH), or quantitative PCR (qPCR).
 - Metabolic Activity: Measure the concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation samples using gas chromatography (GC). Measure the pH of the fermentation medium.

Conclusion

Lactitol is a well-characterized molecule with established efficacy as an osmotic laxative and a promising prebiotic. Its favorable physicochemical properties, coupled with a strong safety profile and patient preference over other osmotic laxatives in some instances, make it a valuable tool in both clinical practice and food product development. Further research, particularly utilizing advanced molecular techniques, will continue to elucidate the full spectrum of its effects on the gut microbiome and host health.

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